1-(3-Methoxybenzene-1-sulfonyl)-2-nitrobenzene
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Overview
Description
1-(3-Methoxybenzene-1-sulfonyl)-2-nitrobenzene is an organic compound characterized by its unique chemical structure, which includes a methoxybenzene ring, a sulfonyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxybenzene-1-sulfonyl)-2-nitrobenzene typically involves the sulfonylation of 3-methoxybenzene followed by nitration. The process begins with the reaction of 3-methoxybenzene with chlorosulfonic acid to form 3-methoxybenzene-1-sulfonyl chloride . This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzene-1-sulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Methoxybenzene-1-sulfonyl)-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in reactions with nucleophiles, affecting cellular pathways .
Comparison with Similar Compounds
3-Methoxybenzenesulfonyl chloride: Shares the sulfonyl group but lacks the nitro group.
4-Hydroxy-3-methoxybenzene-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of a nitro group.
Properties
CAS No. |
61174-21-8 |
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Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C13H11NO5S/c1-19-10-5-4-6-11(9-10)20(17,18)13-8-3-2-7-12(13)14(15)16/h2-9H,1H3 |
InChI Key |
HAJVVFCOGRXXHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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